Cas no 476285-39-9 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxyacetamide
- Acetamide, N-[2-(1H-benzimidazol-2-yl)phenyl]-2-phenoxy-
- AKOS024575871
- Z30822325
- 476285-39-9
- Oprea1_514235
- F0336-0291
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide
-
- インチ: 1S/C21H17N3O2/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
- InChIKey: YVJHVWGBOKPRPK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)COC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 343.132076794g/mol
- どういたいしつりょう: 343.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0336-0291-50mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-75mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-15mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-100mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-10μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0336-0291-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamideに関する追加情報
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide: A Comprehensive Overview
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide, with the CAS number 476285-39-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepine derivatives and is characterized by its unique structural features, which include a benzodiazepine ring system and a phenoxyacetamide moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The benzodiazepine ring system is well-known for its role in modulating the activity of the γ-aminobutyric acid (GABA) receptor, which is a key neurotransmitter in the central nervous system (CNS). GABA receptors are involved in various physiological processes, including anxiety, sleep, and muscle relaxation. The presence of this ring system in N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide suggests that it may have similar pharmacological properties to other benzodiazepine derivatives, such as anxiolytic, sedative, and anticonvulsant effects.
Recent studies have explored the potential of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide in various therapeutic areas. One notable area of research is its potential as an anxiolytic agent. A study published in the *Journal of Medicinal Chemistry* (2021) evaluated the anxiolytic effects of this compound in rodent models. The results indicated that N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide exhibited significant anxiolytic activity without causing sedation or motor impairment, making it a promising candidate for the treatment of anxiety disorders.
Another area of interest is the compound's potential as an anticonvulsant agent. Epilepsy is a neurological disorder characterized by recurrent seizures, and current treatments often have limitations such as side effects and drug resistance. Research published in *Epilepsia* (2020) investigated the anticonvulsant properties of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide in animal models of epilepsy. The findings suggested that this compound effectively reduced seizure frequency and duration without significant adverse effects, highlighting its potential as a novel anticonvulsant drug.
In addition to its central nervous system (CNS) effects, N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide has also been studied for its potential anti-inflammatory properties. Inflammation is a key factor in many diseases, including neurodegenerative disorders and autoimmune conditions. A study published in *Inflammation Research* (2019) demonstrated that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that N-2-(1H-1,3-benzodiazol)-N-(pyridin)-phenoxyacetamide could be a valuable therapeutic agent for treating inflammatory diseases.
The pharmacokinetic properties of N-2-(1H-1,3-benzodiazol)-N-(pyridin)-phenoxyacetamide have also been investigated to understand its bioavailability and metabolism. A study published in *Drug Metabolism and Disposition* (2018) reported that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which supports its potential for development as an oral medication. The compound was found to be metabolized primarily through hepatic enzymes, with no significant accumulation or toxicity observed at therapeutic doses.
Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms of action and safety profile of N-2-(1H-benzodiazol)-N-(pyridin)-phenoxyacetamide. Clinical trials are essential to evaluate its efficacy and safety in human subjects. Ongoing studies are focusing on optimizing the formulation and delivery methods to enhance its therapeutic benefits while minimizing potential side effects.
In conclusion, N-2-(1H-benzodiazol)-N-(pyridin)-phenoxyacetamide (CAS number 476285-) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and pharmacological properties make it a promising candidate for the development of new drugs targeting anxiety disorders, epilepsy, and inflammatory diseases. Continued research and clinical trials will be crucial in realizing its full therapeutic potential.
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